molecular formula C22H20N2O5S2 B3007835 N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE CAS No. 476666-56-5

N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE

Cat. No.: B3007835
CAS No.: 476666-56-5
M. Wt: 456.53
InChI Key: HGNAZZKMRNSRGN-ODLFYWEKSA-N
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Description

The target compound is a thiazolidinone derivative featuring a 1,3-benzodioxole moiety linked via a butanamide chain to a thiazolidinone core substituted with a (Z)-configured 3-methoxybenzylidene group. Key structural elements include:

  • Thiazolidinone core: A heterocyclic ring with a sulfanylidene (C=S) and oxo (C=O) group, which may influence electronic properties and biological interactions .
  • (Z)-3-Methoxybenzylidene substituent: The stereochemistry and methoxy position could modulate binding affinity in biological systems .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-27-16-5-2-4-14(10-16)11-19-21(26)24(22(30)31-19)9-3-6-20(25)23-15-7-8-17-18(12-15)29-13-28-17/h2,4-5,7-8,10-12H,3,6,9,13H2,1H3,(H,23,25)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNAZZKMRNSRGN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include aldehydes, amines, and thiols, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name/ID Core Structure Substituents Molecular Weight Key Functional Groups References
Target Compound Thiazolidinone 3-Methoxybenzylidene (Z), 1,3-benzodioxole, butanamide 449.47 g/mol C=S, C=O, amide
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Thiazolidinone Phenyl, (E)-benzylidene ~350 g/mol* Two C=O, amide
4-[5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]butanoic acid () Thiazolidinone 2-Methoxybenzylidene (Z), butanoic acid 337.40 g/mol C=S, C=O, carboxylic acid
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one () Thiazolidinone Benzylidene, oxadiazole ~355 g/mol* C=O, oxadiazole

*Estimated based on molecular formulas.

Key Observations :

  • Substituent Position : The 3-methoxy group in the target compound vs. 2-methoxy in alters electronic effects (e.g., resonance vs. inductive) and steric accessibility .
  • Terminal Functional Groups: The butanamide in the target compound vs. butanoic acid in influences solubility (amide > carboxylic acid at physiological pH) and hydrogen-bonding capacity .

Physicochemical and Spectral Properties

  • NMR Patterns: The benzodioxole moiety in the target compound would exhibit distinct aromatic proton signals (e.g., δ ~6.8–7.2 ppm), while the thiazolidinone’s C=S and C=O groups influence ¹³C-NMR shifts (e.g., C=S at δ ~170–180 ppm) .
  • Melting Points: Thiazolidinone derivatives with extended alkyl chains (e.g., butanamide in the target) typically exhibit lower melting points than carboxylic acid analogs (e.g., 142–144°C for hexanamide in vs. 180–182°C for butyramide) .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes:

  • Benzodioxole ring : Known for its biological activity.
  • Thiazolidinone moiety : Associated with various pharmacological effects.
  • Butanamide group : Enhances solubility and bioactivity.

Molecular Formula

The molecular formula of the compound is C23H22N2O4S2C_{23}H_{22}N_{2}O_{4}S_{2}.

IUPAC Name

The IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites. This action can lead to altered metabolic pathways, impacting cell proliferation and apoptosis.
  • Receptor Modulation : It may modulate receptor functions, affecting signal transduction pathways involved in various physiological processes.

Key Targets

Research indicates that the compound may interact with:

  • Indoleamine 2,3-dioxygenase (IDO) : A critical enzyme in tryptophan metabolism linked to immune response modulation.

Anticancer Properties

Studies have shown that compounds similar to N-(2H-1,3-benzodioxol-5-YL)-4-[(5Z)-5-[...]] exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study

In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens.

Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiLow

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Research Findings

Recent research highlights the potential applications of this compound in therapeutic settings:

  • Cell Proliferation Studies : A study found that treatment with the compound inhibited cell proliferation in a dose-dependent manner in breast cancer cells (MCF7).
  • Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways leading to apoptosis in cancer cells.
  • Pharmacokinetics : Data on absorption, distribution, metabolism, and excretion (ADME) indicate favorable pharmacokinetic properties for potential therapeutic use.

Comparative Analysis

A comparative analysis with similar compounds reveals:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
N-(2H-benzodioxol) derivativeHighModerateModerate
Thiazolidinone analogModerateHighHigh
Benzodioxole derivativeHighLowLow

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